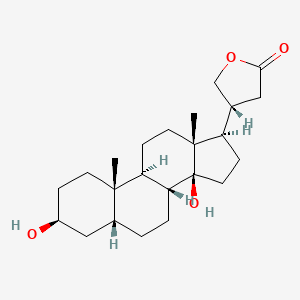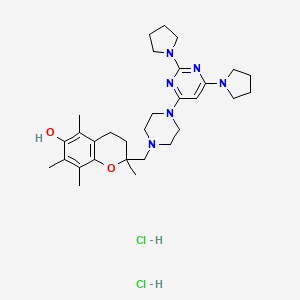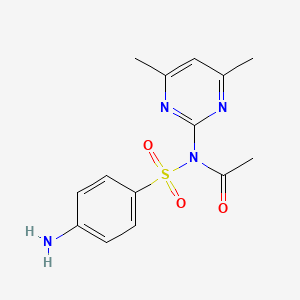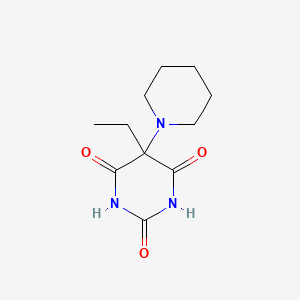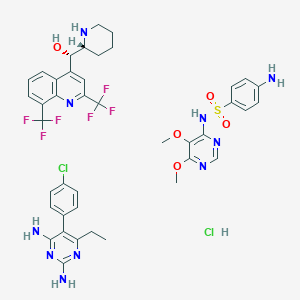
Iridium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(3+) is a monoatomic trication and an iridium molecular entity.
科学的研究の応用
Photophysical Properties and Applications
Iridium(III) complexes are known for their remarkable photophysical properties, such as high photoluminescence quantum yields and wide color tunability. These properties make them suitable for various applications, including sensing, bio-imaging, photoredox catalysis, solar fuels, and solid-state lighting. The use of iridium complexes in self-assembled systems, soft materials, liquid crystals, gels, and colloids has been explored, demonstrating their versatility in different material contexts (Martir & Zysman‐Colman, 2018).
Application in Chemodosimeters and Logic Gates
The phosphorescent properties of iridium(III) complexes have led to their use as luminescent chemosensors. For instance, specific iridium(III) complexes have been developed as highly selective chemodosimeters for detecting Hg(2+) ions, showing potential as molecular logic gates. This highlights the complex's ability to function in both detection and computational logic contexts (Liu et al., 2011).
Organic Electronic Devices
Ionic iridium(III) complexes are emerging as promising materials for organic electronic devices, thanks to their excellent photophysical properties, redox stability, and efficient emissions. Their applications range from phosphorescent light-emitting devices to data recording, storage, and security, demonstrating their significant role in future organic electronic materials technology (Ma, Tsuboi, Qiu, & Duan, 2017).
Catalysts for Oxygen Evolution Reaction
Iridium plays a crucial role in catalysts for the oxygen evolution reaction (OER) in modern technologies like proton exchange membrane water electrolyzers. Studies have focused on tuning the electrocatalytic performance of iridium through thermal treatments, which affect its activity and stability, demonstrating its importance in energy conversion and storage applications (Geiger et al., 2016).
Therapeutic and Bioimaging Reagents
Iridium(III) complexes have emerged as potential anticancer drugs and cellular imaging reagents. Their intense, long-lived, and environment-sensitive emission makes them suitable for live-cell imaging, intracellular sensing, gene-delivery, and cancer cell detection. This highlights the versatility of iridium(III) complexes in both therapeutic applications and biological research (Lo & Zhang, 2012).
pH Sensing and Photoinduced Cell Death
Cyclometalated iridium(III) complexes are promising for use as luminescent probes in cellular imaging. Their photophysical properties have been exploited for pH-activatable complexes that can enhance emission intensity in certain pH ranges, selectively staining cellular components, and inducing necrosis-like cell death upon photoirradiation (Kando et al., 2015).
Catalytic Applications
Iridium's catalytic activity is notable in various organic and inorganic chemical transformations, especially in capturing sunlight and converting it into chemical energy. This makes it potentially useful in artificial photosynthesis processes to address future energy and food challenges (Singh, 2016).
特性
CAS番号 |
22555-00-6 |
|---|---|
製品名 |
Iridium(3+) |
分子式 |
Ir+3 |
分子量 |
192.22 g/mol |
IUPAC名 |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
InChIキー |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
正規SMILES |
[Ir+3] |
その他のCAS番号 |
22555-00-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
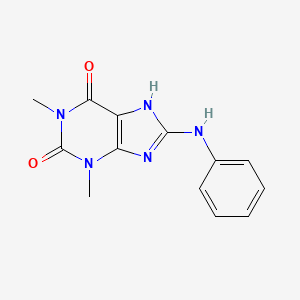
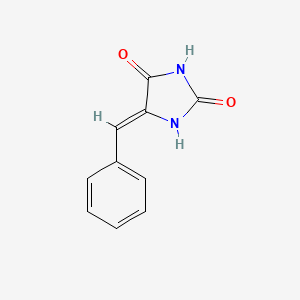
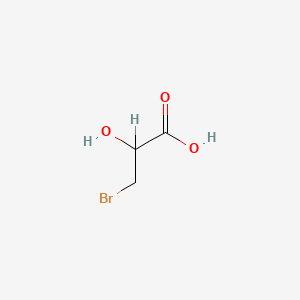
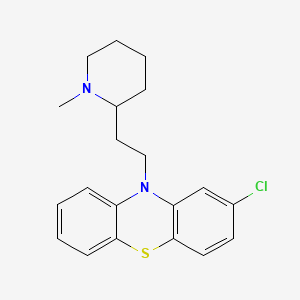
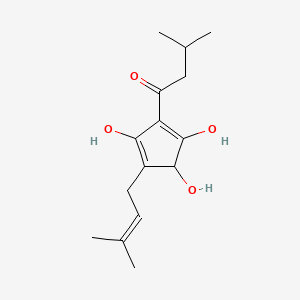
![10-Hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde](/img/structure/B1200403.png)
